molecular formula C10H13ClFNO2 B14024712 (S)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride

(S)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride

Cat. No.: B14024712
M. Wt: 233.67 g/mol
InChI Key: QUEKDPKRKASHFL-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of a fluorine atom and a methyl group on the aromatic ring, which can significantly influence its chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.67 g/mol

IUPAC Name

(2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H12FNO2.ClH/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H/t9-;/m0./s1

InChI Key

QUEKDPKRKASHFL-FVGYRXGTSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)F.Cl

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)N)F.Cl

Origin of Product

United States

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